2-(4-Methylpent-4-en-2-ylidene)hydrazine-1-carboxamide
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Overview
Description
2-(4-Methylpent-4-en-2-ylidene)hydrazine-1-carboxamide is an organic compound with a unique structure that includes a hydrazine group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpent-4-en-2-ylidene)hydrazine-1-carboxamide typically involves the reaction of 4-methylpent-4-en-2-one with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpent-4-en-2-ylidene)hydrazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
2-(4-Methylpent-4-en-2-ylidene)hydrazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Methylpent-4-en-2-ylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylpent-4-en-2-one: A precursor in the synthesis of 2-(4-Methylpent-4-en-2-ylidene)hydrazine-1-carboxamide.
Hydrazine hydrate: Another precursor used in the synthesis.
2-(4-Methylpent-4-en-2-ylidene)hydrazine: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
64615-26-5 |
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Molecular Formula |
C7H13N3O |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
(4-methylpent-4-en-2-ylideneamino)urea |
InChI |
InChI=1S/C7H13N3O/c1-5(2)4-6(3)9-10-7(8)11/h1,4H2,2-3H3,(H3,8,10,11) |
InChI Key |
WVDRUSSQCBCURC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(=NNC(=O)N)C |
Origin of Product |
United States |
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